molecular formula C25H40N4O7S B15286543 Boc-DL-Arg(Pmc)(Pmc)-OH

Boc-DL-Arg(Pmc)(Pmc)-OH

Cat. No.: B15286543
M. Wt: 540.7 g/mol
InChI Key: WVNWVMLZWUTJPA-UHFFFAOYSA-N
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Description

Boc-DL-Arg(Pmc)(Pmc)-OH, also known as tert-Butyloxycarbonyl-DL-arginine(Pmc)(Pmc)-OH, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its stability and ability to protect the guanidino group of arginine during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DL-Arg(Pmc)(Pmc)-OH typically involves the protection of the arginine molecule. The process begins with the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. The guanidino group is then protected using the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves multiple steps of protection, deprotection, and purification to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Boc-DL-Arg(Pmc)(Pmc)-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can be used to remove protective groups or modify the structure.

    Substitution: The protected groups can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may result in the removal of protective groups to yield free arginine derivatives.

Scientific Research Applications

Boc-DL-Arg(Pmc)(Pmc)-OH has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.

    Biology: Employed in studies of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery and development of new pharmaceuticals.

    Industry: Utilized in the production of specialized peptides for research and development purposes.

Mechanism of Action

The mechanism of action of Boc-DL-Arg(Pmc)(Pmc)-OH involves its role as a protected amino acid derivative. The protective groups (Boc and Pmc) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound interacts with various molecular targets and pathways, depending on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Boc-D-Arg(Pmc)-OH: A similar compound with a single Pmc group.

    Boc-L-Arg(Pmc)-OH: The L-isomer of Boc-DL-Arg(Pmc)(Pmc)-OH.

    Fmoc-DL-Arg(Pmc)(Pmc)-OH: A derivative with a different protective group (Fmoc).

Uniqueness

This compound is unique due to its dual Pmc protection, which provides enhanced stability and selectivity during chemical reactions. This makes it particularly valuable in complex peptide synthesis where multiple protective groups are required to prevent side reactions.

Properties

IUPAC Name

5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N4O7S/c1-14-15(2)20(16(3)17-11-12-25(7,8)35-19(14)17)37(33,34)29-22(26)27-13-9-10-18(21(30)31)28-23(32)36-24(4,5)6/h18H,9-13H2,1-8H3,(H,28,32)(H,30,31)(H3,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNWVMLZWUTJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N4O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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